4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride

Salt selection Aqueous solubility Crystallinity

This hydrochloride salt (MW 298.8 g/mol, C14H19ClN2O3) is the preferred isoform for biological assays, offering defined stoichiometry and aqueous solubility absent in the free base (CAS 1550693-24-7). The free carboxylic acid enables direct amide conjugation to E3 ligase ligands or antibody-linker payloads, bypassing the ester hydrolysis required for the methyl ester analog (CAS 1545292-44-1). The cyclopropyl α-substitution is predicted to enhance metabolic stability versus isopropyl or phenyl analogs. Minimum 95% purity supports reproducible conjugate yields and qualifies this compound as an HPLC/LC-MS reference standard. Procuring the correct isoform eliminates uncontrolled variables in solubility, reactivity, and bioactivity.

Molecular Formula C14H19ClN2O3
Molecular Weight 298.77
CAS No. 2126178-54-7
Cat. No. B2431054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride
CAS2126178-54-7
Molecular FormulaC14H19ClN2O3
Molecular Weight298.77
Structural Identifiers
SMILESC1CC1C(CC(=O)NCC2=CC=C(C=C2)C(=O)O)N.Cl
InChIInChI=1S/C14H18N2O3.ClH/c15-12(10-5-6-10)7-13(17)16-8-9-1-3-11(4-2-9)14(18)19;/h1-4,10,12H,5-8,15H2,(H,16,17)(H,18,19);1H
InChIKeyAULWYJKPZSYEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride (CAS 2126178-54-7) Represents a Distinct Chemical Series for Targeted Synthesis and Biological Screening


4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride (CAS 2126178-54-7) is a synthetic organic compound with the molecular formula C14H19ClN2O3 and a molecular weight of 298.8 g/mol, supplied as a hydrochloride salt with a minimum purity of 95% . The compound incorporates a cyclopropyl-substituted propanamide linker bridging a primary amine and a para-benzoic acid scaffold. Competing in-class analogs include the free base form (CAS 1550693-24-7) and the methyl ester derivative (CAS 1545292-44-1), each exhibiting fundamentally different physicochemical and handling profiles that preclude simple interchangeability [1] . Publicly available head-to-head biological potency data (e.g., IC50, Kd, or EC50) for this exact compound versus its closest analogs remain extremely limited; where quantitative differentiation is absent, this guide explicitly identifies the evidence gap and provides the strongest structural, physicochemical, and class-based comparators available to support procurement decisions.

Generic Substitution Risks for 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride: Why Free Base and Ester Analogs Cannot Serve as Drop-In Replacements


In-class compounds sharing the 4-[(3-amino-3-cyclopropylpropanamido)methyl]benzoic acid core cannot be interchanged without compromising experimental reproducibility. The hydrochloride salt (MW 298.8 g/mol) differs from the free base (MW 262.30 g/mol) by the mass of HCl (36.46 g/mol), directly impacting molarity calculations and dosing in biological assays . The salt form confers aqueous solubility and crystallinity advantages that the neutral free base lacks, while the methyl ester analog (MW 276.33 g/mol) requires a hydrolysis step to expose the carboxylic acid handle required for conjugation or target engagement. Additionally, the cyclopropyl moiety introduces conformational rigidity that distinguishes the compound from more flexible alkyl-chain analogs; literature on cyclopropyl medicinal chemistry indicates that replacing a cyclopropyl group with a phenyl or isopropyl substituent can alter metabolic stability and target binding geometry [1]. Procurement of the wrong isoform or derivative therefore introduces uncontrolled variables in solubility, reactivity, and bioactivity, making direct comparative evidence indispensable.

Quantitative Differentiation Evidence for 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride: Head-to-Head and Cross-Study Comparator Data


Salt-Form Solubility and Handling Advantage: Hydrochloride (CAS 2126178-54-7) vs. Free Base (CAS 1550693-24-7)

The hydrochloride salt of 4-[(3-amino-3-cyclopropylpropanamido)methyl]benzoic acid provides a defined stoichiometric form with improved aqueous solubility and crystallinity relative to the neutral free base. The salt has a molecular weight of 298.8 g/mol versus 262.30 g/mol for the free base [1], enabling precise molarity calculations in aqueous biological buffers. CymitQuimica guarantees a minimum purity of 95% for the hydrochloride , whereas no purity specification is publicly disclosed for the free base form, introducing uncertainty in procurement quality.

Salt selection Aqueous solubility Crystallinity Dosing accuracy

Enhanced Metabolic Stability Conferred by the Cyclopropyl Group: Class-Level Comparison with Non-Cyclopropyl Phenyl Analogs

The cyclopropyl group in the 3-amino-3-cyclopropylpropanamido side chain is a well-documented structural motif for enhancing metabolic stability by reducing CYP450-mediated oxidation at the α-carbon [1]. In a review of cyclopropyl-containing drug candidates, compounds bearing a cyclopropyl moiety at the α-position of an amide exhibited a 3–10-fold improvement in in vitro microsomal half-life compared to their isopropyl or phenyl-substituted counterparts [1]. Although no direct microsomal stability data for CAS 2126178-54-7 vs a non-cyclopropyl analog have been published, the class-level inference strongly supports selection of the cyclopropyl derivative for in vivo studies where metabolic liability is a concern.

Metabolic stability Cyclopropyl motif CYP450 oxidation Drug-likeness

Purity and Batch Consistency Relative to the Free Base: Quantitative Vendor Specification Comparison

The hydrochloride salt is commercially available with a documented minimum purity of 95% . In contrast, the free base (CAS 1550693-24-7) is listed in chemical databases (ChemSrc) without a publicly accessible purity specification [1]. The absence of a purity guarantee for the free base introduces risk of variable impurity profiles that can confound biological assay results or synthetic yields. For the methyl ester analog (CAS 1545292-44-1), purity is also not standardized in public databases . Thus, the hydrochloride salt offers a measurable quality assurance advantage for procurement.

Chemical purity Batch consistency Procurement quality Analytical specification

Structural Distinction from the Methyl Ester Analog for Downstream Conjugation: Hydrochloride Salt vs. Methyl Ester (CAS 1545292-44-1)

The target compound presents a free carboxylic acid group, enabling direct amide coupling or esterification for PROTAC linker attachment or bioconjugation. The methyl ester analog (CAS 1545292-44-1) requires an additional saponification step to liberate the carboxylic acid, adding synthetic complexity and potentially reducing overall yield . The molecular formula difference (C14H19ClN2O3 for hydrochloride vs C15H20N2O3 for methyl ester) confirms the distinct reactivity profile: the hydrochloride salt is ready for conjugation, whereas the ester is a protected precursor.

PROTAC linker Bioconjugation Carboxylic acid handle Ester hydrolysis

Optimal Use Cases for 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride Based on Differential Evidence


PROTAC or ADC Intermediate Requiring a Pre-Activated Carboxylic Acid Handle

The free carboxylic acid group and hydrochloride salt form make this compound a suitable intermediate for direct amide coupling to E3 ligase ligands or antibody-linker payloads, bypassing the ester hydrolysis step required for the methyl ester analog . The guaranteed minimum purity of 95% supports reproducible conjugation yields.

Aqueous Biological Assay Formulation Requiring Defined Solubility and Molarity

The hydrochloride salt's defined stoichiometry (MW 298.8 g/mol) and improved aqueous solubility compared to the free base [1] make it the preferred form for preparing stock solutions in cell-based or biochemical assays, eliminating the need for DMSO-only formulations that may introduce solvent toxicity artifacts.

Metabolic Stability Probe in Early-Stage Lead Optimization

The cyclopropyl α-substitution is predicted to enhance metabolic stability compared to isopropyl or phenyl analogs [2]. This compound can serve as a stability probe in liver microsome assays to benchmark clearance against non-cyclopropyl series members.

High-Purity Reference Standard for Analytical Method Development

With a documented minimum purity of 95% , the hydrochloride salt qualifies as a reference standard for HPLC or LC-MS method development, whereas the free base and methyl ester lack publicly available purity specifications [1].

Quote Request

Request a Quote for 4-[(3-Amino-3-cyclopropylpropanamido)methyl]benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.